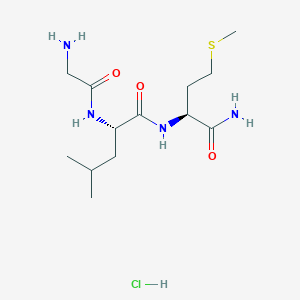

H-Gly-Leu-Met-Nh2 HCl

Description

Context within Tachykinin Peptide Family Research

H-Gly-Leu-Met-NH2 as a C-terminal fragment of Substance P and other Tachykinins

The defining characteristic of the tachykinin peptide family is a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2, where 'X' can be an aromatic or a branched aliphatic amino acid. wikipedia.orgdrugbank.comnih.govnih.govdiva-portal.org H-Gly-Leu-Met-NH2 represents the terminal tripeptide amide of this conserved sequence. Most of the biological activities attributed to tachykinins are dependent on the integrity of this C-terminal region. annualreviews.org

Notably, H-Gly-Leu-Met-NH2 is the C-terminal tripeptide of Substance P, the most extensively studied member of the tachykinin family. diva-portal.orgmedchemexpress.comnih.govdiva-portal.org The full sequence of Substance P is H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. diva-portal.orgdiva-portal.org The Gly-Leu-Met-NH2 sequence is crucial for the peptide's ability to bind to its primary receptor, the neurokinin-1 (NK1) receptor. diva-portal.org The amidation of the final methionine residue is essential for the functional activity of tachykinins. annualreviews.orgmdpi.com Research has demonstrated that the removal of this amide group abolishes biological activity. annualreviews.org The evolutionary pressure to maintain this functionally critical C-terminal sequence is evident in its conservation across diverse vertebrate species. nih.gov

Table 1: Examples of Tachykinin Peptides and their Sequences

| Peptide | Sequence | Preferred Receptor |

|---|---|---|

| Substance P (SP) | H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | NK1 |

| Neurokinin A (NKA) | H-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | NK2 |

| Neurokinin B (NKB) | H-Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 | NK3 |

| Eledoisin | pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 | NK2/NK3 |

Source: bioone.orgdiva-portal.org

Structural and Pharmacological Resemblance to Vertebrate and Invertebrate Tachykinins

The conserved C-terminal sequence ending in Gly-Leu-Met-NH2 is not only a structural hallmark but also the "pharmacophore" responsible for the characteristic biological effects of the tachykinin family. termedia.pl While the N-terminal portion of the peptides modulates receptor selectivity and affinity, the C-terminal fragment is what confers the fundamental tachykinin-like activity. termedia.pl Consequently, carboxyl-terminal fragments of six or more amino acids generally retain the biological activities of the full-length peptides. annualreviews.org

This structural and pharmacological resemblance extends from vertebrates to invertebrates. bioone.org For instance, eledoisin, a peptide isolated from the salivary gland of an octopus, shares the identical C-terminal consensus sequence with mammalian tachykinins and exhibits similar pharmacological actions. bioone.org Other invertebrate tachykinin-related peptides (TKRPs) possess a closely related C-terminal sequence and elicit comparable myostimulatory effects. bioone.org This demonstrates that the Gly-Leu-Met-NH2 motif is part of a deeply conserved functional unit. All tachykinins interact with G protein-coupled receptors (GPCRs) designated as NK1, NK2, and NK3, though they exhibit different binding preferences. wikipedia.orgtermedia.pltermedia.pl

Table 2: Tachykinin Receptor and Ligand Affinities

| Receptor | Order of Ligand Affinity |

|---|---|

| NK1 | Substance P > Neurokinin A > Neurokinin B |

| NK2 | Neurokinin A > Neurokinin B > Substance P |

| NK3 | Neurokinin B > Neurokinin A > Substance P |

Source: wikipedia.orgtermedia.pl

Significance as a Model Peptide in Academic Investigations

Given its role as the essential C-terminal fragment, H-Gly-Leu-Met-NH2 and its parent sequences serve as critical model compounds in a variety of academic and pharmaceutical research settings. medchemexpress.comsmolecule.com These investigations leverage the peptide to probe the intricacies of peptide-receptor interactions and to design novel molecules with specific biological activities.

Key research applications include:

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the amino acids within the C-terminal sequence to understand the structural requirements for receptor binding and activation. For example, studies involving the substitution of Glycine (B1666218), Leucine (B10760876), or Methionine have provided detailed insights into the conformational state the peptide must adopt to achieve high-affinity binding to the NK1 receptor. nih.gov

Drug Design and Development: The tachykinin C-terminal pharmacophore has been used as a building block for creating new therapeutic agents. This includes the development of hybrid molecules that combine the tachykinin fragment with other pharmacophores to create novel analgesics. termedia.pl Furthermore, derivatives of tachykinin agonists containing the Gly-Leu-Met-NH2 sequence are synthesized and studied to develop more stable and potent receptor-selective compounds for potential therapeutic use. acs.org

Biochemical and Methodological Studies: The synthesis of H-Gly-Leu-Met-NH2 and related fragments is sometimes used as a model reaction to test and optimize new techniques in peptide chemistry, such as enzyme-catalyzed synthesis on polymer supports. core.ac.uk Its well-defined structure and properties make it a reliable standard for validating new methodologies.

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O3S.ClH/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3;/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20);1H/t9-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMAGTQNPFSIDF-IYPAPVHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of H Gly Leu Met Nh2

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of peptide chains on a solid support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely employed method for the synthesis of H-Gly-Leu-Met-NH2 due to its mild deprotection conditions. nih.govrsc.org

Fmoc/tBu Chemistry Protocols for Peptide Elongation

The synthesis of H-Gly-Leu-Met-NH2 via Fmoc/tBu chemistry involves a stepwise elongation of the peptide chain, starting from the C-terminal methionine. The general cycle for each amino acid addition consists of two key steps: Fmoc deprotection and coupling.

Initially, an appropriate resin, such as Rink amide resin, is selected to yield the C-terminal amide upon cleavage. iris-biotech.deuci.edu The first amino acid, Fmoc-Met-OH, is coupled to the resin. The synthesis then proceeds with the following iterative cycle:

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a 20% solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). uci.eduub.edu This exposes the free α-amino group for the subsequent coupling reaction.

Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Leu-OH, followed by Fmoc-Gly-OH) is activated and then coupled to the deprotected N-terminus of the growing peptide chain. This process is repeated until the desired tripeptide sequence is assembled.

A critical aspect of synthesizing methionine-containing peptides is the prevention of side reactions, particularly the oxidation of the thioether side chain. thermofisher.com The use of appropriate scavengers during the final cleavage step is crucial to mitigate this.

Utilization of Specific Coupling Reagents

The formation of the peptide bond during the coupling step requires the activation of the carboxylic acid group of the incoming amino acid. Several coupling reagents are available to facilitate this reaction efficiently and with minimal racemization. peptide.combachem.com

Commonly used coupling reagents in Fmoc/tBu SPPS include aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide), often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure. peptide.combachem.comresearchgate.net The choice of coupling reagent can influence the reaction kinetics and the purity of the final peptide. For instance, HATU is often preferred for sterically hindered couplings. uci.edu

| Coupling Reagent | Class | Key Features |

| HBTU | Aminium/Uronium Salt | Efficient, fast coupling times, low racemization. peptide.com |

| HATU | Aminium/Uronium Salt | Highly efficient, particularly for difficult couplings. uci.edu |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective, minimizes racemization. bachem.com |

| PyBOP | Phosphonium Salt | Effective for sterically hindered amino acids. nih.gov |

Resin-Based Synthesis and Cleavage Procedures

The choice of solid support is critical in SPPS as it determines the C-terminal functionality of the resulting peptide. For the synthesis of H-Gly-Leu-Met-NH2, resins that yield a C-terminal amide upon cleavage are required. The Rink amide resin is a popular choice for this purpose due to its acid lability, allowing for cleavage under relatively mild conditions. iris-biotech.deuci.edu Other suitable resins include the Sieber amide resin, which is even more acid-labile and can be used for the synthesis of protected peptide amides. iris-biotech.de

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. For the Fmoc/tBu strategy, this is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). ub.eduthermofisher.com A cleavage cocktail containing scavengers is essential to protect sensitive residues like methionine from alkylation and oxidation by reactive species generated during cleavage. thermofisher.comnih.gov A common cleavage cocktail for a methionine-containing peptide would be TFA/triisopropylsilane (TIS)/water. sigmaaldrich.com

| Resin Type | Linker Type | Cleavage Condition for Amide |

| Rink Amide | Acid-labile | TFA-based cocktail iris-biotech.dethermofisher.com |

| Sieber Amide | Highly acid-labile | Dilute TFA (e.g., 1% in DCM) iris-biotech.de |

| PAL | Acid-labile | TFA-based cocktail researchgate.net |

After cleavage, the crude peptide is precipitated from the cleavage mixture using a cold organic solvent such as diethyl ether, followed by purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). thermofisher.com

Photolytically Removable Supports in Peptide Synthesis

An alternative to acid-labile linkers is the use of photolabile supports. These supports contain a linker that can be cleaved by irradiation with UV light at a specific wavelength. This method offers an orthogonal cleavage strategy, allowing for the release of the peptide under neutral and mild conditions, which can be advantageous for sensitive sequences. While not as commonly used as acid-labile resins, photolabile linkers provide a valuable tool for specific applications in peptide synthesis.

Enzymatic Peptide Synthesis Approaches

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under controlled conditions.

Papain-Catalyzed Peptide Bond Formation

Papain, a cysteine protease, has been demonstrated to catalyze the formation of peptide bonds. tandfonline.comtandfonline.comresearchgate.net This enzymatic approach can be employed for the synthesis of peptide amides. The reaction typically involves an N-protected amino acid ester as the acyl donor and an amino acid amide as the nucleophile. For the synthesis of a tripeptide like H-Gly-Leu-Met-NH2, a stepwise or fragment condensation strategy could be envisioned.

The efficiency of papain-catalyzed synthesis is influenced by several factors, including the pH of the reaction medium, the nature of the organic solvent used (if any), and the concentration of reactants. tandfonline.comtandfonline.comkyoto-u.ac.jp One of the key advantages of enzymatic synthesis is the inherent stereospecificity of the enzyme, which minimizes the risk of racemization. researchgate.net However, the substrate specificity of the enzyme can be a limiting factor, and reaction conditions need to be carefully optimized for each specific peptide sequence. While the enzymatic synthesis of the specific H-Gly-Leu-Met-NH2 sequence is not widely documented, the principles of papain-catalyzed peptide bond formation suggest its potential applicability. nih.gov

Radiochemical Labeling for Research Applications

Radiolabeling of H-Gly-Leu-Met-NH2 and its analogs is a vital tool for studying their distribution, metabolism, and interaction with biological targets. Two of the most common radionuclides used for this purpose are Tritium (B154650) (³H) and Technetium-99m (⁹⁹mTc), each offering distinct advantages for different research applications.

Tritium Labeling of Precursor Peptides

Tritium (³H) is a low-energy beta-emitting isotope of hydrogen, making it an ideal tracer for quantitative studies in pharmacology and metabolism, as its introduction is minimally disruptive to the peptide's structure and function. dtu.dk The labeling of peptides with tritium typically involves the synthesis of a precursor peptide containing a site for catalytic tritiation. rctritec.com

Common strategies for introducing tritium into a peptide like H-Gly-Leu-Met-NH2 include:

Catalytic reduction of an unsaturated precursor: A precursor peptide containing an unsaturated amino acid, such as 4,5-didehydro-leucine, can be synthesized. Subsequent catalytic hydrogenation with tritium gas (T₂) reduces the double bond, incorporating two tritium atoms into the molecule. This method can achieve high specific activities, up to 100 Ci/mmol. rctritec.com

Catalytic dehalogenation of a halogenated precursor: A precursor containing a halogenated amino acid, for instance, 4-iodo-phenylalanine replacing leucine (B10760876), can be subjected to catalytic dehalogenation with tritium gas. This process replaces the halogen atom with a tritium atom, offering a specific activity of 15-28 Ci/mmol per halogen atom removed. rctritec.com

N-terminal acylation with a tritiated reagent: The N-terminal glycine (B1666218) can be acylated using a tritiated reagent like tritiated N-propionylsuccinimide ([³H]NPS). rctritec.com While this method introduces a modification to the peptide's structure, it can provide high specific activity.

The choice of method depends on the desired specific activity and the tolerance of the peptide to the reaction conditions. The presence of methionine requires careful consideration, as the sulfur atom can be sensitive to certain catalytic conditions. biotage.com

Table 1: Methodologies for Tritium Labeling of H-Gly-Leu-Met-NH2 Precursors

| Labeling Method | Precursor Amino Acid Example | Typical Specific Activity | Reference |

| Catalytic Reduction | 4,5-Didehydro-leucine | Up to 100 Ci/mmol | rctritec.com |

| Catalytic Dehalogenation | 4-Iodo-phenylalanine | 15-28 Ci/mmol | rctritec.com |

| N-terminal Acylation | Glycine | High, variable | rctritec.com |

Technetium-99m (⁹⁹mTc) Radiolabeling for Peptide Conjugates

Technetium-99m (⁹⁹mTc) is a gamma-emitting metastable nuclear isomer that is the most commonly used medical radioisotope. Its favorable nuclear properties, including a 6-hour half-life and 140 keV photon energy, make it ideal for in vivo imaging with Single Photon Emission Computed Tomography (SPECT). explorationpub.com Direct labeling of peptides with ⁹⁹mTc is often inefficient; therefore, a bifunctional chelator is typically conjugated to the peptide. nih.gov

For a peptide like H-Gly-Leu-Met-NH2, a common approach involves:

Conjugation with a Bifunctional Chelator: A chelating agent, such as hydrazinonicotinamide (HYNIC), is covalently attached to the peptide, usually at the N-terminus. bohrium.com

Radiolabeling with ⁹⁹mTc: The ⁹⁹mTc, in a reduced state, is then introduced to the chelator-peptide conjugate. Co-ligands, such as tricine (B1662993) and ethylenediamine-N,N'-diacetic acid (EDDA), are often used to stabilize the ⁹⁹mTc complex. brieflands.com

This methodology has been successfully applied to analogs of bombesin (B8815690) (BBN), which share C-terminal homology with substance P fragments. bohrium.comresearchgate.net For instance, HYNIC-GABA-Bombesin(7-14)NH2 has been labeled with ⁹⁹mTc with high yield and specific activity. bohrium.com Similarly, a substance P analog, HYNIC-Tyr⁸-Met(O)¹¹-SP, was successfully labeled with ⁹⁹mTc using an EDDA/Tricine co-ligand system. brieflands.com The methionine in H-Gly-Leu-Met-NH2 is susceptible to oxidation to methionine sulfoxide (B87167) (Met(O)) during labeling, a factor that must be carefully controlled as it can affect biological activity. biotage.combrieflands.com

Table 2: ⁹⁹mTc Labeling of Peptide Conjugates: A Representative Example

| Peptide Conjugate | Chelator | Co-ligands | Labeling Yield | Specific Activity | Reference |

| HYNIC-Tyr⁸-Met(O)¹¹-SP | HYNIC | EDDA/Tricine | >95% | 84-112 GBq/µmol | brieflands.com |

| HYNIC-GABA-BBN(7-14)NH2 | HYNIC | Tricine/EDDA | >98% | ~2.6 MBq/nmol | bohrium.com |

Analog Design and Chemical Modifications

To improve the therapeutic potential of H-Gly-Leu-Met-NH2, medicinal chemists employ various strategies to enhance properties such as receptor affinity and selectivity, metabolic stability, and bioavailability.

Incorporation of Non-proteinogenic Amino Acids

The substitution of naturally occurring amino acids with non-proteinogenic (unnatural) counterparts is a powerful tool in peptide drug design. nih.gov These modifications can introduce conformational constraints, alter side-chain interactions, and increase resistance to enzymatic degradation.

For H-Gly-Leu-Met-NH2, potential modifications could include:

Replacing Leucine: The leucyl residue could be substituted with other aliphatic or aromatic non-proteinogenic amino acids to probe the steric and electronic requirements of the binding pocket. For example, in analogs of Pro-Leu-Gly-NH2, replacing leucine with L-2-aminohexanoic acid (Ahx) or L-phenylalanine (Phe) resulted in significant biological activity. nih.gov

Introducing D-amino acids: The incorporation of a D-amino acid in place of one of the L-amino acids can dramatically increase proteolytic stability.

Using Cα,α-disubstituted amino acids: Analogs like 1-aminocyclopentanecarboxylic acid (Ac5c) or 1-aminocyclohexanecarboxylic acid (Ac6c) can be used to induce specific turn structures and enhance conformational rigidity. nih.gov

The synthesis of these analogs typically involves solid-phase peptide synthesis (SPPS), where the desired non-proteinogenic amino acid is incorporated in place of its natural counterpart. researchgate.net

N- and C-terminal Modifications

Modifications at the N- and C-termini of a peptide can significantly impact its stability and biological activity. sb-peptide.com

N-terminal Modifications: The free amino group of glycine in H-Gly-Leu-Met-NH2 is a prime site for modification. N-terminal acetylation is a common strategy to neutralize the positive charge and mimic the structure of larger proteins, which can increase stability against aminopeptidases. nih.govnih.gov The substrate specificities of N-terminal acetyltransferases (NATs) are well-studied; for a peptide starting with Gly-Leu, Nt-acetylation is a plausible modification. nih.govembopress.org Other N-terminal modifications could include the attachment of fatty acids (lipidation) to improve membrane permeability. sb-peptide.com

C-terminal Modifications: The parent compound, H-Gly-Leu-Met-NH2, already possesses a C-terminal amide, which neutralizes the negative charge of the carboxylic acid and increases resistance to carboxypeptidases. jpt.com Further modifications at the C-terminus are less common for this specific fragment but could involve the addition of spacers or conjugation to other molecules. creative-peptides.com The identity of the C-terminal residue has been shown to have a significant impact on the self-assembly and hydrogelation properties of ultrashort peptides. nih.gov

Strategies for Incorporating Bulky Dehydroamino Acids

The introduction of an α,β-dehydroamino acid (ΔAA) creates a carbon-carbon double bond in the peptide backbone, which imparts conformational rigidity and can significantly enhance resistance to proteolytic degradation. nih.govacs.org Bulky dehydroamino acids, such as dehydrovaline (ΔVal), are particularly effective at stabilizing peptides. acs.orgacs.org

Strategies for incorporating a bulky dehydroamino acid, for example, at the leucine position to create H-Gly-ΔLeu-Met-NH2, include:

Dehydration of β-hydroxy amino acid precursors: A peptide containing a β-hydroxy amino acid can be synthesized, followed by dehydration to generate the double bond. nih.gov

Azlactone-dipeptide synthesis: A dipeptide containing the dehydroamino acid can be prepared as an azlactone, which is then coupled to the growing peptide chain. This method can be sluggish and low-yielding. byu.edu

Post-elongation elimination: A more streamlined approach involves incorporating a precursor amino acid into the peptide chain during solid-phase peptide synthesis and then inducing an elimination reaction to form the dehydroamino acid moiety. nih.gov

The increased rigidity from the dehydroamino acid can favor specific folded conformations over the more flexible random coil states that are susceptible to proteolysis. nih.gov It has been shown that peptides containing bulky ΔAAs like ΔVal are more resistant to degradation by proteases such as Pronase. nih.govchemrxiv.org

Structure Activity Relationship Sar Studies and Conformational Analysis of H Gly Leu Met Nh2 and Analogs

Elucidation of Pharmacophoric Regions

The pharmacophore of a molecule comprises the essential structural features required for its biological activity. For tachykinin peptides, these features have been extensively mapped, with the C-terminal region being of paramount importance.

Importance of the C-terminal Gly-Leu-Met-NH2 Motif for Biological Activity

The C-terminal region of tachykinins is highly conserved and is considered the "message domain," containing the primary determinants for receptor binding and activation. nih.gov All mammalian tachykinins share the common C-terminal sequence Phe-X-Gly-Leu-Met-NH2, where X is a hydrophobic amino acid. uestc.edu.cnresearchgate.netnih.gov The tripeptide fragment Gly-Leu-Met-NH2 is a crucial component of this conserved motif. nih.gov

Conformational analysis of this tripeptide when bound to the NK-1 receptor has revealed that it adopts an extended conformation, similar to a polyproline II structure. nih.gov This specific conformation is critical for high-affinity binding. nih.gov Furthermore, the amidation of the C-terminal methionine residue is indispensable for biological activity; its replacement with a carboxylic acid or even minor modifications to the amide protons leads to a significant reduction in affinity and potency. nih.gov

Contribution of Specific Amino Acid Residues and Side Chains

Each amino acid residue within the Gly-Leu-Met-NH2 motif makes a specific contribution to the peptide's interaction with neurokinin receptors.

Glycine (B1666218) (Gly): As the simplest amino acid, glycine imparts significant conformational flexibility to the peptide backbone. nih.gov Studies on Substance P have shown that the flexibility around the glycine residue (Gly9 in the full peptide) acts as a hinge point, which is essential for the subtle and precise positioning of the critical side chains of leucine (B10760876) and methionine within the receptor binding pocket. nih.gov

Leucine (Leu): Leucine is an amino acid with a nonpolar, hydrophobic isobutyl side chain. This hydrophobicity is crucial for the interaction with a corresponding hydrophobic pocket within the transmembrane domain of the neurokinin receptors. researchgate.net

Methionine (Met): Methionine also possesses a nonpolar side chain and is a key component of the conserved C-terminal sequence. Its sulfur-containing side chain contributes to the hydrophobic interactions necessary for binding. Modifications to this residue, such as oxidation to methionine sulfone, have been shown to alter receptor selectivity, highlighting its role in fine-tuning receptor interactions. mdpi.com

| Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Property | Key Role in Motif |

|---|---|---|---|---|

| Glycine | Gly | G | Nonpolar, Aliphatic (H atom) | Provides conformational flexibility to the peptide backbone. nih.gov |

| Leucine | Leu | L | Nonpolar, Hydrophobic | Engages in hydrophobic interactions with the receptor binding pocket. researchgate.net |

| Methionine | Met | M | Nonpolar, Hydrophobic | Contributes to hydrophobic binding and influences receptor selectivity. mdpi.com |

Receptor Selectivity Modulations

While the C-terminal fragment is essential for activity at all neurokinin receptors, the N-terminal portion of the parent peptides plays a critical role in determining selectivity for the different receptor subtypes (NK1, NK2, and NK3).

Influence of N-terminal Fragments on Neurokinin Receptor Affinity

The N-terminal sequence of tachykinins like Substance P is primarily responsible for receptor specificity. nih.gov C-terminal fragments, such as H-Gly-Leu-Met-NH2 or the hexapeptide H-Phe-Phe-Gly-Leu-Met-NH2, can bind to and activate neurokinin receptors but often do so with lower affinity and less specificity than the full-length undecapeptide. acs.org It is understood that the full Substance P peptide interacts with both a "tachykinin pocket" and an "allosteric pocket" on the NK1 receptor, which results in high and selective activation. acs.org In contrast, C-terminal fragments are thought to recognize only the "tachykinin pocket," leading to less specific interactions across all tachykinin receptor subtypes. acs.org

Determinants of NK1, NK2, and NK3 Receptor Selectivity

The three main mammalian tachykinins—Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB)—are the preferential endogenous ligands for the NK1, NK2, and NK3 receptors, respectively. nih.govnih.gov Although they all share the conserved C-terminal motif, their distinct N-terminal sequences dictate this receptor preference.

The rank order of potency for the endogenous ligands at each receptor subtype clearly demonstrates this selectivity. For instance, at the NK3 receptor, the rank order of potency is NKB > NKA > SP. researchgate.net Conversely, the affinity of NKA and NKB for the NK1 receptor is significantly lower than that of SP. nih.gov This demonstrates that the amino acid sequence N-terminal to the conserved Phe-X-Gly-Leu-Met-NH2 region is the primary determinant of receptor selectivity. However, modifications within the C-terminal region can also modulate selectivity. For example, the oxidation of Met11 to Met(O2)11 in Substance P has been shown to increase its selectivity for the NK1 receptor. mdpi.com

| Tachykinin Peptide | Amino Acid Sequence | Primary Receptor Target |

|---|---|---|

| Substance P (SP) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | NK1 |

| Neurokinin A (NKA) | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | NK2 |

| Neurokinin B (NKB) | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 | NK3 |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative structure-activity relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These approaches have been applied to tachykinin peptides and their antagonists to better understand the structural requirements for receptor binding and to design novel ligands.

For Substance P and its analogues, QSAR models have been developed to predict their binding affinity for the NK-1 receptor. nih.gov One such approach utilized quantitative sequence-activity models based on amino acid z-scales. These z-scales are physicochemical descriptors that represent properties like hydrophobicity, steric bulk, and electronic effects of the amino acid side chains. By correlating these descriptors with biological activity using statistical methods like Partial Least Squares (PLS) regression, predictive models have been constructed. nih.gov These models have successfully guided the design of new Substance P analogues with very high (sub-nanomolar) affinities for the NK-1 receptor. nih.gov

While much of the 3D-QSAR work in this area, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has focused on non-peptide antagonists for the NK1 and NK3 receptors, these studies nonetheless underscore the value of computational approaches in elucidating the ligand-receptor interactions that govern affinity and selectivity. acs.orgnih.gov For peptide ligands, QSAR models based on amino acid descriptors provide a powerful tool for rational drug design. nih.gov

Application of Multivariate Statistical Methods (e.g., PLS, GOLPE)

In the field of peptide design and optimization, Quantitative Structure-Activity Relationship (QSAR) studies are fundamental. For peptides like H-Gly-Leu-Met-NH2 and its analogs, multivariate statistical methods are employed to build predictive models that correlate structural features with biological activity. Methods such as Partial Least Squares (PLS) and Generating Optimal Linear PLS Estimations (GOLPE) are particularly useful. ddg-pharmfac.net

These approaches allow researchers to handle the complexity and intercorrelation of structural descriptors derived from the peptide's amino acid sequence. ddg-pharmfac.net In a typical application, a series of peptide analogs are synthesized, and their biological activities are measured. Descriptors for each amino acid position, such as Z-scales, are then used to quantify the physicochemical properties of these analogs. The GOLPE method, an extension of PLS, is often used for variable selection to improve the predictive power of the resulting QSAR model by identifying the most relevant descriptors. ddg-pharmfac.net The models generated can then be used to predict the activity of novel, unsynthesized peptide sequences, thereby guiding further drug development.

Use of Amino Acid Z-Scales in Predictive Modeling

To build the predictive models described above, the properties of the constituent amino acids must be quantified. Amino acid Z-scales are a set of descriptors that effectively capture the principal physicochemical properties of the 20 common amino acids. These scales are derived from a principal component analysis of a large table of experimental data, including properties like NMR shifts, pKa values, and chromatographic retention times.

The first three Z-scales are the most commonly used:

z1: Represents the lipophilicity or hydrophobicity of the amino acid side chain.

z2: Relates to the steric properties, such as the bulk and size of the side chain.

z3: Describes the electronic properties of the side chain. ddg-pharmfac.net

Table 1: Amino Acid Z-Scales for Glycine, Leucine, and Methionine

| Amino Acid | z1 (Hydrophobicity) | z2 (Steric Properties) | z3 (Electronic Properties) |

|---|---|---|---|

| Glycine (Gly) | 2.28 | -5.36 | 0.31 |

| Leucine (Leu) | -4.19 | -1.03 | -0.98 |

Conformational Studies and Bioactive Conformation

Conformational Analysis of the C-terminal Gly-Leu-Met-NH2 Tripeptide

The Gly-Leu-Met-NH2 tripeptide constitutes the C-terminal end of Substance P and is crucial for its biological function. nih.gov Understanding its conformational preferences is key to deciphering its interaction with its target receptor. Studies have employed a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular mechanics calculations to probe these conformations. nih.gov

To overcome the inherent flexibility of small peptides, researchers have incorporated conformationally constrained amino acid chimeras, such as 3-substituted prolines, into the sequence. nih.gov By replacing a native amino acid with a rigid analog, specific backbone (φ,ψ) and side-chain (χ) dihedral angles are fixed. Observing the impact of these substitutions on biological activity allows for the mapping of the peptide's bioactive conformation. nih.gov For instance, the introduction of cis- and trans-3-substituted prolinoleucines at position 10 of Substance P (corresponding to the Leucine in the tripeptide) revealed that a dramatic loss of affinity and potency occurred with the cis-isomer, indicating specific spatial requirements for the Leucine side chain. nih.gov

Insights into Receptor-Bound Conformational Requirements

Through the combination of SAR studies with constrained analogs and computational modeling, a detailed picture of the receptor-bound conformation of the Gly-Leu-Met-NH2 tripeptide has emerged. The data strongly suggest that when bound to its receptor (the NK-1 receptor), the tripeptide adopts an extended conformation that is close to a polyproline II (PPII) helical structure. nih.govnih.gov This extended shape is critical for the proper positioning of the essential amino acid side chains within the receptor's binding pocket. nih.gov

Further detailed analysis has provided specific conformational requirements for the individual residues:

The Leucine residue is proposed to adopt a gauche(+) conformation around its χ1 angle and a trans conformation around its χ2 angle in its bioactive state. nih.gov

The flexibility of the Glycine residue is thought to act as a hinge, allowing for the subtle positioning of the crucial Leucine and Methionine side chains. nih.gov

The entire C-terminal tail, including Gly-Leu-Met-NH2, docks into a hydrophobic cleft deep within the transmembrane region of the receptor. mdpi.com

Table 2: Summary of Receptor-Bound Conformational Requirements for Gly-Leu-Met-NH2

| Structural Feature | Conformational Requirement | Method of Determination | Reference |

|---|---|---|---|

| Peptide Backbone | Extended conformation, similar to a polyproline II (PPII) helix | Analysis of proline-constrained analogs | nih.govnih.gov |

| Leucine Side Chain (χ1) | gauche(+) | NMR and molecular modeling of prolinoleucine analogs | nih.gov |

| Leucine Side Chain (χ2) | trans | NMR and molecular modeling of prolinoleucine analogs | nih.gov |

Biological Interactions and Mechanistic Research

Neurokinin Receptor Binding and Activation Studies

The interaction of tachykinins with their cognate receptors is a highly specific process that initiates a cascade of intracellular events. The C-terminal region, containing the Gly-Leu-Met-NH2 sequence, is the primary determinant for binding and activation of neurokinin receptors. mdpi.com

The tachykinin family of peptides demonstrates preferential, though not exclusive, affinity for three main types of neurokinin receptors: NK-1, NK-2, and NK-3. Substance P has the highest affinity for the NK-1 receptor, while NKA and NKB preferentially bind to NK-2 and NK-3 receptors, respectively. guidetopharmacology.orgmdpi.com

Research has consistently shown that the C-terminal portion of tachykinins is essential for high-affinity binding. nih.gov Studies using fragments of Substance P have revealed that longer C-terminal fragments are more potent in stimulating receptor-mediated responses than shorter ones, and that N-terminal fragments are inactive. nih.gov The pentapeptide fragment Phe-Phe-Gly-Leu-Met-NH2 is considered the minimal sequence of Substance P responsible for its affinity towards the NK-1 receptor. mdpi.com The H-Gly-Leu-Met-NH2 sequence is the core of this binding motif. While the tripeptide alone has significantly lower affinity than the full undecapeptide of Substance P, its presence is an absolute requirement for receptor interaction.

| Receptor | Preferred Endogenous Ligand | Relative Ligand Affinity | Role of C-Terminal (Gly-Leu-Met-NH2) |

|---|---|---|---|

| NK-1 | Substance P (SP) | SP > NKA > NKB | Essential for binding and activation |

| NK-2 | Neurokinin A (NKA) | NKA > NKB > SP | Essential for binding and activation |

| NK-3 | Neurokinin B (NKB) | NKB > NKA > SP | Essential for binding and activation |

Tachykinins, including Substance P, are endogenous agonists of neurokinin receptors. nih.gov Their binding initiates a conformational change in the receptor, leading to G protein coupling and the propagation of an intracellular signal. The C-terminal Gly-Leu-Met-NH2 sequence is a key part of the agonist "message," driving this activation. escholarship.org The interaction of SP with the NK-1 receptor, mediated by this C-terminal region, triggers the internalization of the ligand-receptor complex, a classic characteristic of agonist activity. mdpi.com

In experimental assays, tachykinins and their C-terminal fragments consistently demonstrate agonistic properties, stimulating downstream signaling pathways. nih.gov For instance, SP's ability to stimulate phosphoinositide breakdown in astrocytes is a direct measure of its agonistic function at the NK-1 receptor. nih.gov The development of synthetic antagonists for these receptors often involves modifications to the peptide backbone to prevent the receptor from adopting an active conformation, further highlighting the role of the native sequence in agonism. mdpi.com

The binding of an agonist like Substance P to the NK-1 receptor induces significant conformational changes, shifting the receptor from an inactive to an active state, which is capable of binding and activating intracellular G proteins. nih.govnih.gov Cryo-electron microscopy studies have provided detailed insights into the structure of the active SP-bound NK-1 receptor. nih.govnih.gov

Conformational analysis has revealed that for optimal binding and activation, the C-terminal component of Substance P, including the Gly-Leu-Met-NH2 tripeptide, adopts an extended conformation akin to a polyproline II structure when bound to the NK-1 receptor. nih.gov The flexibility of the peptide backbone around the glycine (B1666218) residue is crucial, as it allows for the precise positioning of the essential leucine (B10760876) and methionine side chains deep within the receptor's transmembrane core. nih.govmdpi.com This ligand-induced fit is what triggers the rearrangement of the receptor's transmembrane helices, creating a binding site for G proteins on the intracellular side and initiating the signaling cascade. escholarship.org In contrast, antagonist binding locks the receptor in an inactive conformation, sterically blocking the binding of agonists like SP. nih.gov

Cellular Signaling Cascade Investigations in Experimental Systems

As G protein-coupled receptors, neurokinin receptors translate the extracellular signal of peptide binding into intracellular responses by activating heterotrimeric G proteins. The NK-1 receptor, the primary target for ligands containing the H-Gly-Leu-Met-NH2 sequence (as part of SP), is known to be promiscuous, coupling to multiple G protein subtypes to initiate diverse signaling pathways. nih.govmdpi.com

The NK-1 receptor can couple to the Gs protein subtype. nih.govnih.gov Activation of Gs leads to the stimulation of adenylate cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). mdpi.comnih.govfrontiersin.org The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular activity. nih.govfrontiersin.org Therefore, the binding of ligands containing the H-Gly-Leu-Met-NH2 motif to the NK-1 receptor can lead to an increase in adenylate cyclase activity and cAMP production. mdpi.comfrontiersin.org However, in some cellular contexts, tachykinin receptor activation has also been linked to the inhibition of cAMP synthesis, likely through coupling to Gi proteins. guidetopharmacology.org

The primary and most extensively studied signaling pathway for the NK-1 receptor involves its coupling to the Gq family of G proteins. nih.govnih.gov Activation of Gq stimulates the effector enzyme Phospholipase C (PLC). wikipedia.orgnih.govnih.gov PLC acts on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), hydrolyzing it into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govfrontiersin.orgnih.gov

IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.govfrontiersin.org Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC). mdpi.comnih.gov This activation of the PLC/IP3/DAG pathway is a hallmark of NK-1 receptor stimulation and leads to a wide range of physiological responses, including smooth muscle contraction, increased vascular permeability, and neurotransmission. wikipedia.orgnih.gov

| Step | Component | Action | Outcome |

|---|---|---|---|

| 1 | Agonist (e.g., Substance P) | Binds to and activates NK-1 Receptor | Receptor conformation change |

| 2 | Gq Protein | Activated by the NK-1 Receptor | GTP replaces GDP on Gαq subunit |

| 3 | Phospholipase C (PLC) | Activated by the Gαq subunit | Enzymatic activity initiated |

| 4 | PIP2 | Hydrolyzed by active PLC | Generation of IP3 and DAG |

| 5a | Inositol 1,4,5-trisphosphate (IP3) | Binds to ER receptors | Release of intracellular Ca2+ |

| 5b | Diacylglycerol (DAG) | Activates Protein Kinase C (PKC) | Phosphorylation of target proteins |

Effects on Integrin Levels and Cell Attachment in Vitro

Research has shown that the peptide sequence Gly-Leu-Met-NH2, as part of the larger C-terminal fragment of Substance P (SP), Phe-Gly-Leu-Met-NH2 (FGLM-NH2), does not independently promote the attachment of corneal epithelial cells to a fibronectin matrix. nih.govnih.gov However, when combined with insulin-like growth factor-1 (IGF-1), FGLM-NH2 significantly enhances cell attachment. nih.govnih.gov This synergistic effect is crucial for processes such as wound healing, where the migration and attachment of epithelial cells to the underlying matrix are fundamental steps. nih.gov

Further investigation into the mechanism revealed that this enhanced attachment is correlated with an increase in the levels of specific integrins. Integrins, such as α5β1, are cell surface receptors that mediate the attachment between a cell and its surroundings. nih.gov While neither FGLM-NH2 nor IGF-1 alone affects the levels of α5 and β1 integrins, their combination leads to a significant increase in both. nih.govnih.gov This suggests that H-Gly-Leu-Met-NH2, as the terminal part of this sequence, contributes to a signaling pathway that, in synergy with growth factors, upregulates integrin expression, thereby promoting cell adhesion.

| Treatment | Cell Attachment to Fibronectin Matrix | α5 Integrin Levels | β1 Integrin Levels |

|---|---|---|---|

| Control | Baseline | No significant change | No significant change |

| Phe-Gly-Leu-Met-NH2 (FGLM-NH2) alone | No significant change | No significant change | No significant change |

| IGF-1 alone | No significant change | No significant change | No significant change |

| FGLM-NH2 + IGF-1 | Significant increase | Significant increase | Significant increase |

Influence on Muscle Contraction in Experimental Models

Studies on Isolated Smooth Muscles (e.g., Guinea Pig Ileum, Rat Duodenum)

The tripeptide H-Gly-Leu-Met-NH2 is the C-terminal sequence of Substance P (SP), a member of the tachykinin peptide family known for its potent effects on smooth muscle contraction. nih.govnih.gov Studies on the biological activity of C-terminal fragments of SP have been conducted using isolated guinea pig ileum, a classic preparation for assessing spasmogenic properties. nih.gov

Research indicates that the C-terminal tripeptide alone (Gly-Leu-Met-NH2) possesses weak to no contractile activity on the guinea pig ileum. nih.gov However, the activity of SP fragments increases with chain length. While the tripeptide and tetrapeptide show minimal effects, the pentapeptide (Phe-Phe-Gly-Leu-Met-NH2) begins to produce appreciable spasmogenic effects. nih.gov The octapeptide fragment of SP was found to be the most potent in this assay, even more so than SP itself. nih.gov This suggests that while the Gly-Leu-Met-NH2 sequence is essential for the activity of tachykinins, it is not sufficient on its own to induce a significant contractile response in smooth muscle preparations like the guinea pig ileum. The preceding amino acid residues are critical for conferring the high potency characteristic of larger tachykinin peptides. nih.gov

Enzymatic Degradation and Metabolic Stability Research

Susceptibility to Proteolytic Enzymes (e.g., NEP 24.11-mediated degradation)

The metabolic stability of H-Gly-Leu-Met-NH2 is significantly influenced by proteolytic enzymes. As the C-terminal fragment of Substance P, its degradation pathway is closely linked to the enzymes that metabolize SP. One of the key enzymes involved in this process is Neutral Endopeptidase 24.11 (NEP 24.11), also known as neprilysin. nih.govnih.gov NEP 24.11 is a cell-surface peptidase that plays a crucial role in inactivating a variety of signaling peptides. nih.gov

Studies have demonstrated that NEP 24.11 efficiently degrades Substance P. The expression of NEP on the surface of cells markedly accelerates the degradation of SP, and this process can be inhibited by specific NEP inhibitors like phosphoramidon (B1677721) and thiorphan. nih.govnih.gov This enzymatic action by NEP 24.11 effectively down-regulates SP-induced biological activities. nih.gov

Identification of Cleavage Sites and Degradation Products

Research on the degradation of Substance P by NEP 24.11 has identified several primary cleavage sites. The degradation of SP by NEP purified from glioma cell membranes occurs mainly through the cleavage of the Gln⁶-Phe⁷, Phe⁷-Phe⁸, and Gly⁹-Leu¹⁰ bonds. nih.gov The cleavage at the Gly⁹-Leu¹⁰ bond is of direct relevance to the peptide H-Gly-Leu-Met-NH2, as it would separate the Gly residue from the rest of the C-terminal portion. This indicates that H-Gly-Leu-Met-NH2 itself could be a product of SP degradation, but also that the bond preceding it is a target for enzymatic breakdown.

The degradation of SP by NEP 24.11 leads to the generation of smaller, inactive peptide fragments. The cleavage at the Gly⁹-Leu¹⁰ bond would result in the formation of N-terminal fragments and the C-terminal dipeptide Leu-Met-NH2. Further degradation of these fragments can occur, leading to the complete inactivation of the parent peptide's biological activity.

| Peptide Bond | Location in Substance P Sequence | Susceptibility to NEP 24.11 Cleavage |

|---|---|---|

| Gln⁶-Phe⁷ | Internal | High |

| Phe⁷-Phe⁸ | Internal | High |

| Gly⁹-Leu¹⁰ | Internal | High |

Design Strategies for Enhancing Metabolic Resistance

Given the susceptibility of the Gly⁹-Leu¹⁰ bond to cleavage by NEP 24.11, strategies to enhance the metabolic resistance of peptides containing this sequence often focus on modifying this site. While specific studies on enhancing the stability of H-Gly-Leu-Met-NH2 are not detailed in the provided context, general principles of peptide drug design can be applied.

One common strategy is the substitution of L-amino acids with D-amino acids at or near the cleavage site. D-amino acids are not recognized by most proteases, which can significantly increase the peptide's half-life. Another approach involves the modification of the peptide backbone, such as N-methylation of the peptide bond, to sterically hinder enzyme access. Additionally, the incorporation of non-natural amino acids or the cyclization of the peptide can also improve stability by locking the peptide into a conformation that is less favorable for enzyme binding. These strategies aim to reduce the peptide's susceptibility to degradation by enzymes like NEP 24.11, thereby prolonging its biological activity.

Synergistic Interactions with Growth Factors in Experimental Cell and Animal Models

The tetrapeptide H-Gly-Leu-Met-NH2, and closely related peptides, have been the subject of investigation regarding their potential to modulate cellular behaviors, particularly in the context of tissue repair. Research has explored the synergistic interactions of these peptides with various growth factors, revealing cooperative actions that enhance cellular responses crucial for wound healing. These studies, primarily conducted in experimental cell and animal models, have provided valuable insights into the mechanisms underlying these interactions.

Studies have demonstrated a significant synergistic effect when corneal epithelial cells are co-treated with a C-terminal peptide of substance P, Phe-Gly-Leu-Met-NH2, and Insulin-like Growth Factor-1 (IGF-1). nih.govnih.gov In vitro experiments have shown that while neither Phe-Gly-Leu-Met-NH2 nor IGF-1 alone significantly stimulates corneal epithelial migration, their combination results in a dose-dependent increase in cell migration. nih.gov This synergistic action is pivotal for the process of re-epithelialization, a critical step in corneal wound healing. nih.govfrontiersin.org

Further investigations have revealed that this co-treatment enhances the attachment of corneal epithelial cells to fibronectin, a key component of the extracellular matrix. nih.govnih.gov This increased attachment is a crucial prerequisite for cell migration. The levels of α5 and β1 integrin, which form the fibronectin receptor, were observed to be significantly increased only with the combined treatment of Phe-Gly-Leu-Met-NH2 and IGF-1, and not with either agent alone. nih.govnih.gov

The synergistic effects observed in vitro have been corroborated by in vivo studies using rabbit models of corneal epithelial wound healing. nih.gov Topical application of the combination of Phe-Gly-Leu-Met-NH2 and IGF-1 was found to facilitate the closure of corneal epithelial wounds. nih.govnih.gov This suggests that the cooperative action of the peptide and the growth factor can accelerate the healing process in a living organism.

| Parameter | Phe-Gly-Leu-Met-NH2 Alone | IGF-1 Alone | Phe-Gly-Leu-Met-NH2 + IGF-1 | Reference |

|---|---|---|---|---|

| Corneal Epithelial Migration | No significant effect | No significant effect | Synergistic, dose-dependent stimulation | nih.govnih.gov |

| Attachment to Fibronectin Matrix | No significant effect | No significant effect | Increased attachment | nih.govnih.gov |

| α5 and β1 Integrin Levels | No significant effect | No significant effect | Significantly increased | nih.govnih.gov |

| Corneal Epithelial Wound Closure (in vivo) | Not specified | Not specified | Facilitated closure | nih.govnih.gov |

Mechanistic studies have sought to elucidate the cellular processes underlying the synergistic effects of Phe-Gly-Leu-Met-NH2 and IGF-1 in promoting corneal epithelial wound healing. nih.gov A key aspect of this research has been to differentiate between the effects on cellular migration and proliferation, both of which are important in wound repair. frontiersin.orgemis.de

Research utilizing rabbit corneal epithelial cells has shown that the synergistic effect of Phe-Gly-Leu-Met-NH2 and IGF-1 is primarily on cell migration rather than proliferation. nih.gov This was determined through experiments measuring the incorporation of [3H]-thymidine, a marker of DNA synthesis and cell proliferation. The combination of the peptide and IGF-1 did not affect the incorporation of [3H]-thymidine into the corneal epithelial cells, indicating a lack of a direct proliferative stimulus. nih.govnih.gov

The primary mechanism of action appears to be the enhancement of cell migration, which is facilitated by the increased attachment of epithelial cells to the fibronectin matrix. nih.gov This enhanced attachment is, in turn, mediated by the upregulation of α5β1 integrin, the fibronectin receptor. nih.gov The synergistic action of Phe-Gly-Leu-Met-NH2 and IGF-1 on the expression of this integrin is therefore a critical molecular event in promoting cell migration.

In vivo studies using rabbit models, where epithelial debridement is performed to create a wound, have supported these in vitro findings. nih.govresearchgate.netarvojournals.org The accelerated wound closure observed with the combined treatment is consistent with an enhancement of the initial migratory phase of healing. nih.gov This suggests that the cooperative action between the neuropeptide fragment and the growth factor plays a significant role in the early stages of corneal repair.

| Cellular Process | Finding | Experimental Evidence | Reference |

|---|---|---|---|

| Cell Proliferation | No synergistic effect observed | No change in [3H]-thymidine incorporation | nih.govnih.gov |

| Cell Migration | Synergistic stimulation | Dose-dependent increase in cell migration in vitro | nih.govnih.gov |

| Cell Attachment | Synergistically increased | Enhanced attachment to fibronectin matrix | nih.gov |

| Integrin Expression | Synergistically upregulated | Increased levels of α5 and β1 integrin | nih.govnih.gov |

Advanced Analytical and Characterization Techniques in H Gly Leu Met Nh2 Research

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of peptides. nih.govhplc.eu Its versatility allows for the application of different separation modes based on the physicochemical properties of the peptide, such as hydrophobicity and charge.

Reversed-Phase HPLC for Purification and Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the analysis and purification of synthetic peptides, including H-Gly-Leu-Met-NH2. hplc.eunih.gov The separation mechanism is based on the hydrophobic interactions between the peptide and the nonpolar stationary phase, which typically consists of silica particles chemically modified with alkyl chains (e.g., C8 or C18). hplc.eu

Peptides are loaded onto the column in a polar mobile phase (often water with an ion-pairing agent like trifluoroacetic acid) and eluted with an increasing gradient of a less polar organic solvent, such as acetonitrile. hplc.eu The hydrophobicity of the amino acid side chains in H-Gly-Leu-Met-NH2, particularly the isobutyl group of Leucine (B10760876) (Leu) and the thioether side chain of Methionine (Met), dictates its retention time. Purity is assessed by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 silica (wide pore, ~300 Å) | Provides a nonpolar surface for hydrophobic interaction. Wide pores are suitable for peptides. hplc.eu |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifies the mobile phase and acts as an ion-pairing agent to improve peak shape. hplc.eu |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier used to elute the peptide from the column. |

| Gradient | Linear gradient, e.g., 5% to 60% Mobile Phase B over 30 minutes | Elutes compounds based on increasing hydrophobicity, allowing for separation of the target peptide from impurities. |

| Detection | UV Absorbance at 210-220 nm | Detects the peptide bonds, providing a quantitative measure of the peptide concentration. |

Ion-Pair HPLC for Oligomer Analysis

During peptide synthesis, the formation of oligomers (e.g., deletion or insertion sequences) can occur. Ion-Pair HPLC (IP-HPLC) is a valuable technique for the analysis of such closely related species, particularly for shorter peptides and their oligomers. acs.org This method enhances the retention and resolution of charged or highly polar molecules on reversed-phase columns. nih.gov

An ion-pairing agent, such as sodium hexanesulfonate, is added to the mobile phase. acs.org This agent contains a hydrophobic alkyl chain and an ionic head group. It pairs with the charged N-terminal amine of H-Gly-Leu-Met-NH2 and its oligomeric impurities, effectively increasing their hydrophobicity and retention on the RP column. This allows for the separation of peptides that might otherwise co-elute. This technique has been successfully applied to the quantitative analysis of glycine (B1666218) oligomers, demonstrating its capability to separate species up to 14 residues long. acs.org

Application in Monitoring Peptide Synthesis Reactions

HPLC is an essential tool for real-time monitoring of the progress of solid-phase peptide synthesis (SPPS). researchgate.net After each coupling and deprotection step in the synthesis of H-Gly-Leu-Met-NH2, a small sample of the resin-bound peptide can be cleaved, deprotected, and analyzed by RP-HPLC.

This analysis provides critical information:

Completion of Coupling: The disappearance of the peak corresponding to the free amino acid or N-terminally deprotected peptide indicates a successful coupling reaction.

Completion of Deprotection: The disappearance of the N-terminally protected peptide peak confirms the successful removal of the protecting group (e.g., Fmoc or Boc).

Impurity Profiling: The emergence of side-product peaks can alert chemists to problems in the synthesis, such as incomplete reactions or the formation of deletion sequences, allowing for optimization of the synthetic protocol. researchgate.net

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the structural elucidation and identification of peptides, providing precise molecular weight information and sequence data.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like peptides. nih.gov It allows for the transfer of ions from solution into the gas phase for mass analysis. For a relatively small peptide like H-Gly-Leu-Met-NH2, ESI-MS is primarily used to confirm its molecular weight with high accuracy.

The peptide is dissolved in a suitable solvent, often a mixture of water, acetonitrile, and a small amount of acid (e.g., acetic or formic acid), and infused into the mass spectrometer. researchgate.net The ESI process typically generates a protonated molecular ion, [M+H]⁺. The measured m/z value of this ion is compared to the theoretical calculated mass to confirm the identity of the synthesized peptide. The inherent properties of the amino acid sequence can influence the ionization efficiency. aau.dk

| Parameter | H-Gly-Leu-Met-NH2 |

| Chemical Formula | C13H26N4O3S |

| Monoisotopic Mass | 318.1753 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected Primary Ion | [M+H]⁺ |

| Theoretical m/z | 319.1826 |

MALDI-TOF Mass Spectrometry for Peptide Identification

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique widely used in peptide and protein analysis. nih.govnih.gov For the identification of H-Gly-Leu-Met-NH2, the peptide sample is co-crystallized with an excess of a matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA), on a target plate. nih.gov

A pulsed laser is directed at the sample spot, causing the matrix to absorb the laser energy and desorb, carrying the intact peptide molecule into the gas phase as a singly protonated ion [M+H]⁺. mdpi.com The ions are then accelerated into a time-of-flight (TOF) analyzer, where they are separated based on their m/z ratio. Lighter ions travel faster and reach the detector first. MALDI-TOF is known for its high sensitivity and tolerance to buffers and salts, making it a rapid and reliable method for confirming the molecular weight of the target peptide. nih.gov

LC-MS and LC-MS/MS for Enhanced Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are powerful analytical tools for the analysis of peptides like H-Gly-Leu-Met-NH2. These methods offer exceptional sensitivity and specificity, allowing for the detection and quantification of the peptide even at low concentrations in complex mixtures. mdpi.comnih.govrestek.com

The process begins with the separation of the peptide from any impurities using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). The separation is typically achieved on a reversed-phase column, where the peptide is eluted based on its hydrophobicity. nih.gov Following chromatographic separation, the eluent is introduced into the mass spectrometer.

In the mass spectrometer, the peptide molecules are ionized, commonly using Electrospray Ionization (ESI), and the instrument measures the mass-to-charge ratio (m/z) of the resulting ions. This initial MS scan can confirm the molecular weight of the H-Gly-Leu-Met-NH2 parent ion.

For enhanced specificity, LC-MS/MS is employed. In this technique, the parent ion corresponding to H-Gly-Leu-Met-NH2 is selectively isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed in a second mass analyzer, producing a tandem mass spectrum. This fragmentation pattern is predictable and unique to the peptide's amino acid sequence, serving as a "fingerprint" that unequivocally confirms its identity and sequence. This process is crucial for distinguishing the peptide from isobaric compounds or structural isomers.

| Stage | Technique | Purpose | Outcome for H-Gly-Leu-Met-NH2 |

|---|---|---|---|

| Separation | HPLC/UPLC | Isolates the target peptide from impurities and byproducts. | A single, sharp chromatographic peak corresponding to the pure peptide. |

| Ionization | Electrospray Ionization (ESI) | Generates charged peptide molecules in the gas phase. | Formation of protonated molecular ions, e.g., [M+H]⁺. |

| Mass Analysis (MS1) | Mass Spectrometer | Measures the mass-to-charge ratio of the intact peptide. | Confirmation of the correct molecular weight for H-Gly-Leu-Met-NH2. |

| Fragmentation (MS2) | Collision-Induced Dissociation (CID) | Breaks the isolated parent ion at specific peptide bonds. | Generation of characteristic b- and y-type fragment ions. |

| Mass Analysis (MS2) | Mass Spectrometer | Measures the m/z of the fragment ions. | A fragmentation spectrum that confirms the Gly-Leu-Met sequence. |

Peptide Mass Mapping and Peptide Mass Fingerprinting

Peptide Mass Mapping and Peptide Mass Fingerprinting (PMF) are foundational techniques in proteomics, primarily used for the identification of large, unknown proteins. nih.govlibretexts.orgnih.govwikipedia.org The standard workflow involves the enzymatic digestion of a protein into a mixture of smaller peptides using a protease like trypsin. libretexts.orgelementlabsolutions.com The masses of these resulting peptides are then measured by a mass spectrometer, often MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight). This collection of peptide masses creates a "fingerprint" that is compared against theoretical peptide masses generated from protein sequence databases, allowing for the identification of the original protein. wikipedia.orgmetwarebio.com

In the context of a small, synthetic peptide like H-Gly-Leu-Met-NH2, the application of these techniques is adapted. Since the peptide is already small and its sequence is known, a digestion step is unnecessary. Instead, the principle of precise mass measurement is used for identity and purity confirmation. High-resolution mass spectrometry provides an accurate mass measurement of the intact peptide, which is then compared to its calculated theoretical mass. This serves as a primary quality control check to verify that the correct compound was synthesized. Any significant deviation from the expected mass could indicate a failure in the synthesis or the presence of modifications.

Therefore, while not a "fingerprinting" or "mapping" exercise in the traditional sense of identifying an unknown protein, the underlying principle of matching an experimental mass to a theoretical mass is a critical step in the characterization of H-Gly-Leu-Met-NH2. rapidnovor.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed atomic-level information about the structure and dynamics of molecules. For a peptide like H-Gly-Leu-Met-NH2, NMR is used for both primary structural elucidation and for analyzing its three-dimensional conformation in solution.

¹H NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is used to confirm the primary structure of H-Gly-Leu-Met-NH2 by verifying the presence of all expected protons and their connectivity. The ¹H NMR spectrum provides distinct signals for the protons within each amino acid residue (Glycine, Leucine, and Methionine) and the terminal groups.

The chemical shift (δ) of each proton is influenced by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, thus confirming the peptide's backbone and side-chain structures. For example, the α-protons of glycine typically appear as a singlet, while the complex side chain of leucine gives rise to characteristic multiplets. The spectrum confirms the successful coupling of the amino acids in the correct sequence and the presence of the C-terminal amide. youtube.com

| Residue | Proton Assignment | Expected Chemical Shift (δ, ppm) Range | Expected Multiplicity |

|---|---|---|---|

| Glycine (Gly) | α-CH₂ | 3.8 - 4.0 | Singlet (s) or AB quartet |

| Leucine (Leu) | α-CH | 4.2 - 4.5 | Multiplet (m) |

| β-CH₂ | 1.5 - 1.8 | Multiplet (m) | |

| γ-CH | 1.4 - 1.7 | Multiplet (m) | |

| δ-CH₃ (x2) | 0.8 - 1.0 | Doublet (d) | |

| Methionine (Met) | α-CH | 4.3 - 4.6 | Multiplet (m) |

| β-CH₂ | 1.9 - 2.2 | Multiplet (m) | |

| γ-CH₂ | 2.4 - 2.6 | Triplet (t) | |

| ε-CH₃ | 2.0 - 2.2 | Singlet (s) | |

| Peptide Bonds | Amide NH | 7.5 - 8.5 | Doublets (d) or Triplets (t) |

| C-Terminus | -NH₂ | 7.0 - 7.8 | Two broad singlets |

Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature.

Application in Conformational Analysis

While ¹H NMR confirms the chemical structure, two-dimensional (2D) NMR techniques are employed to investigate the peptide's preferred three-dimensional shape or conformation in solution. nih.govnih.gov Methods such as Rotating frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable. nih.gov

These experiments detect protons that are close to each other in space (typically <5 Å), regardless of whether they are close in the primary sequence. The presence of a cross-peak between two protons in a ROESY or NOESY spectrum indicates their spatial proximity. By identifying a network of these through-space interactions, researchers can deduce the peptide's folding pattern, such as the presence of turns or bends. researchgate.net For a short, flexible peptide like H-Gly-Leu-Met-NH2, these studies can reveal tendencies to adopt certain transient structures rather than a single rigid conformation. researchgate.net

Amino Acid Analysis for Compositional Verification

Amino Acid Analysis (AAA) is a biochemical technique used to determine the amino acid composition of a peptide or protein. It serves as a fundamental verification method to ensure that the peptide contains the correct constituent amino acids in the expected stoichiometric ratio.

Hydrolysis Procedures for Constituent Amino Acid Determination

The first and most critical step in AAA is the complete hydrolysis of the peptide bonds to liberate the individual amino acids. wikipedia.org The most common method for this is acid hydrolysis, which typically involves heating the peptide sample in 6N hydrochloric acid (HCl) at approximately 110°C for 24 hours under vacuum.

This process cleaves the amide linkages between the Glycine, Leucine, and Methionine residues. After hydrolysis, the acid is removed, and the resulting mixture of free amino acids is analyzed. The analysis is often performed using ion-exchange chromatography, reversed-phase HPLC, or LC-MS, which separates the individual amino acids. nih.gov The separated amino acids are then quantified, often after a derivatization step to make them detectable by UV or fluorescence detectors.

For H-Gly-Leu-Met-NH2, a successful AAA would yield an equimolar ratio (1:1:1) of Glycine, Leucine, and Methionine, confirming the correct amino acid composition of the synthesized peptide. It is important to note that acid hydrolysis can lead to the partial or complete destruction of certain sensitive amino acids like tryptophan or the conversion of asparagine and glutamine to their acidic counterparts. nih.gov However, Glycine, Leucine, and Methionine are generally stable under these conditions.

| Constituent Amino Acid | Expected Molar Ratio | Role in Verification |

|---|---|---|

| Glycine (Gly) | 1 | Confirms the presence of the N-terminal residue. |

| Leucine (Leu) | 1 | Confirms the presence of the central residue. |

| Methionine (Met) | 1 | Confirms the presence of the C-terminal precursor residue. |

Precolumn Derivatization Techniques (e.g., OPA/FMOC)

In the quantitative analysis of peptides like H-Gly-Leu-Met-NH2, precolumn derivatization is a crucial step to enhance detection sensitivity, particularly for methods like High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. This process involves chemically modifying the amino acids before they are introduced into the chromatography system. jascoinc.com A widely used dual-reagent method employs o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC). jascoinc.comnih.gov

This dual approach is necessary because OPA reacts readily with primary amines, such as the N-terminal amino group of glycine in H-Gly-Leu-Met-NH2, but not with secondary amines. jascoinc.comnih.govjasco-global.com FMOC is used to derivatize secondary amino acids, ensuring a comprehensive analysis if they were present. jascoinc.comnih.govjasco-global.com For H-Gly-Leu-Met-NH2, the key reaction is with OPA at the primary amine of the N-terminal glycine residue.

The derivatization process is typically automated in modern HPLC systems, where the autosampler mixes the peptide sample with the OPA and FMOC reagents prior to injection onto the column. jascoinc.comjasco-global.com The resulting fluorescent derivatives are then separated on a reverse-phase column (like a C18 column) and detected with high sensitivity by a fluorescence detector. jasco-global.comspkx.net.cn By switching the excitation and emission wavelengths during the chromatographic run, it is possible to detect both OPA and FMOC derivatives in a single analysis. jascoinc.comjasco-global.com This technique offers excellent reproducibility and is a powerful tool for the precise quantification of the peptide. spkx.net.cn

Table 1: OPA/FMOC Derivatization Parameters for Peptide Analysis

| Parameter | OPA Derivatization | FMOC Derivatization |

|---|---|---|

| Target Moiety | Primary amines (e.g., N-terminal Glycine) | Secondary amines (not present in H-Gly-Leu-Met-NH2) |

| Typical Reagent | o-phthaldialdehyde with a thiol (e.g., 3-mercaptopropionic acid) | 9-fluorenylmethyl chloroformate |

| Detection Method | Fluorescence | Fluorescence |

| Excitation λ (nm) | ~340 | ~266 |

| Emission λ (nm) | ~450 | ~305 |

Radioligand Binding Assays

Radioligand binding assays are a fundamental pharmacological tool for characterizing the interaction between a ligand, such as H-Gly-Leu-Met-NH2, and its receptor. nih.govumich.edu These assays are the gold standard for determining key properties of a receptor system, including the affinity of a compound for a specific receptor, the density of receptors in a given tissue (Bmax), and the equilibrium dissociation constant (Kd). nih.govumich.edu

To determine the receptor affinity of H-Gly-Leu-Met-NH2, a radiolabeled version of the peptide or a known competing ligand is used. The assay involves incubating this radioligand with a biological sample containing the target receptor (e.g., cell membranes or tissue homogenates). nih.gov The binding reaction is allowed to reach equilibrium, after which the bound radioligand is separated from the unbound radioligand, typically by rapid filtration. nih.gov

The total binding is measured in the presence of the radioligand alone. Non-specific binding is determined by carrying out the same incubation but in the presence of a high concentration of an unlabeled competing ligand, which saturates the specific receptor sites. Specific binding is then calculated by subtracting the non-specific binding from the total binding. umich.edu

Competition binding assays are commonly employed to determine the affinity (often expressed as the inhibition constant, Ki) of an unlabeled compound like H-Gly-Leu-Met-NH2. In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled peptide. The ability of H-Gly-Leu-Met-NH2 to displace the radioligand from the receptor is measured, and the concentration at which it inhibits 50% of the specific binding (IC50) is determined. The Ki value can then be calculated from the IC50. Research on peptides with a similar C-terminal sequence (Phe-X-Gly-Leu-Met-NH2) has shown that this motif can bind within hydrophobic transmembrane pockets of certain receptors, suggesting a potential binding mode for H-Gly-Leu-Met-NH2. mdpi.com

Table 2: Hypothetical Radioligand Binding Assay Data for H-Gly-Leu-Met-NH2

| Parameter | Description | Example Value |

|---|---|---|

| IC50 | Concentration of H-Gly-Leu-Met-NH2 that displaces 50% of the specific binding of a radioligand. | 15 nM |

| Kd (Radioligand) | Equilibrium dissociation constant of the radioligand for the receptor. | 2 nM |

| Ki | Inhibition constant; a measure of the affinity of H-Gly-Leu-Met-NH2 for the receptor. | 10 nM |

| Bmax | Maximum number of binding sites in the tissue preparation. | 250 fmol/mg protein |

Note: The data in this table are illustrative and serve to demonstrate the type of results obtained from such assays.

Other Spectroscopic Methods

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. youtube.com It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy at frequencies corresponding to its natural vibrational modes. youtube.com An IR spectrum is a plot of this absorption, which provides a unique "molecular fingerprint." youtube.com

For the tripeptide H-Gly-Leu-Met-NH2, IR spectroscopy can confirm the presence of key functional groups characteristic of peptides. The most prominent bands include:

Amide A Band (~3300 cm⁻¹): This absorption is due to the N-H stretching vibration of the peptide bonds and the terminal primary amide.

C-H Stretching (~2850-3000 cm⁻¹): These strong absorptions arise from the C-H bonds in the glycine, leucine, and methionine side chains. libretexts.orgpressbooks.pub

Amide I Band (~1650 cm⁻¹): This is a very strong and characteristic peptide band, resulting primarily from the C=O stretching vibration of the amide groups (peptide bonds and the terminal amide). nih.gov Its position is sensitive to the peptide's secondary structure.

Amide II Band (~1550 cm⁻¹): This band arises from a combination of N-H bending and C-N stretching vibrations.

By analyzing the positions and intensities of these absorption bands, IR spectroscopy provides valuable structural confirmation for H-Gly-Leu-Met-NH2.

Table 3: Characteristic Infrared Absorption Frequencies for H-Gly-Leu-Met-NH2